N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15021616
InChI: InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC15021616

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide -

Specification

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20)
Standard InChI Key GUOKYMGFPUHLAB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide class of compounds, which are widely explored in drug discovery due to their versatility in interacting with biological targets. The compound’s systematic IUPAC name, N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide, reflects its substitution pattern: a benzamide group with methoxy substituents at the 3rd, 4th, and 5th positions and a 4-cyanophenyl group attached via the amide nitrogen .

Molecular Formula and Structural Data

The compound’s molecular structure is defined by the following key features:

PropertyValue
CAS Number356529-23-2
Molecular FormulaC17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molecular Weight312.32 g/mol
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N
InChIKeyGUOKYMGFPUHLAB-UHFFFAOYSA-N
XLogP3-AA2.4

The SMILES string encodes a 3,4,5-trimethoxybenzoyl group connected to a 4-cyanoaniline moiety via an amide bond. The InChIKey provides a unique identifier for its stereochemical and structural properties, essential for database searches .

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound are unavailable, computational models predict a planar benzamide core with methoxy groups adopting equatorial orientations to minimize steric hindrance. The 4-cyanophenyl group extends perpendicularly, creating a T-shaped geometry that may influence binding to hydrophobic pockets in biological targets .

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide likely follows established protocols for benzamide derivatives. A plausible route involves:

  • Activation of 3,4,5-Trimethoxybenzoic Acid: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide Coupling: Reaction of the acyl chloride with 4-cyanoaniline in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}) to facilitate nucleophilic acyl substitution.

3,4,5-Trimethoxybenzoyl chloride+4-CyanoanilineEt3NN-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide+HCl\text{3,4,5-Trimethoxybenzoyl chloride} + \text{4-Cyanoaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide} + \text{HCl}

This method mirrors the synthesis of related benzamides, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide, where cyclization and coupling steps are employed.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for methoxy protons (δ\delta 3.8–4.0 ppm), aromatic protons (δ\delta 6.5–7.8 ppm), and the cyano group’s carbon (δ\delta 118 ppm in 13C^{13}\text{C} NMR) .

Physicochemical Properties

Key physicochemical properties, computed using PubChem’s algorithms, are summarized below :

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area80.6 Ų
Complexity425

The compound’s moderate lipophilicity (XLogP3-AA=2.4\text{XLogP3-AA} = 2.4) suggests adequate membrane permeability, while its polar surface area indicates potential for forming hydrogen bonds—a trait critical for target engagement .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

No published studies have evaluated this compound’s efficacy in in vivo models or its pharmacokinetic profile. Priority research areas include:

  • Target Identification: Screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial panels.

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy and cyano substituents to optimize potency and selectivity.

Analytical and Formulation Challenges

The compound’s solubility in aqueous media remains uncharacterized. Preformulation studies using co-solvents (e.g., DMSO) or lipid-based carriers could address delivery challenges.

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